
Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a complex organic compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It’s worth noting that benzofuran derivatives have received considerable attention due to their wide range of biological activities, including antifungal, antimicrobial, and antioxidant properties .
Synthesis Analysis
The synthesis of similar benzofuran derivatives has been reported in the literature. For instance, the preparation of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones are described . The first compound, benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone, is prepared in the presence of potassium carbonate in excellent yield (94%) .
Molecular Structure Analysis
The molecular structure of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is likely to be complex due to the presence of multiple functional groups. The benzofuran ring system itself is a common structural element that appears in a large number of medicinally important compounds .
Chemical Reactions Analysis
The chemical reactivity of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” would be influenced by the presence of the benzofuran moiety and the azetidinyl group. The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” would be influenced by its molecular structure. For instance, the presence of the benzofuran moiety could contribute to its stability and reactivity .
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been studied for their antimicrobial properties. In a specific investigation, the synthesis of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, their corresponding ketoximes, thiosemicarbazones, and ether derivatives was reported. Two of these synthesized compounds were tested against eight different microorganisms, demonstrating activity against some of the species studied . This antimicrobial potential makes it relevant for drug development and combating infections.
Antifungal Properties
The benzofuran ring system has been associated with antifungal activity. While the specific compound hasn’t been directly studied for this purpose, related benzofuran derivatives have shown promise as antifungal agents . Further exploration of its antifungal potential could be valuable.
Biological Implications in DNA Repair
The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes, which includes benzofuran derivatives, plays a role in splitting cyclobutane-type pyrimidine dimers in UV-damaged DNA. Understanding how this compound interacts with DNA repair mechanisms could have implications for cancer therapy and photobiology .
Photochemical Energy Storage
The same electron-transfer-catalyzed process mentioned earlier may also find applications in photochemical energy storage. Investigating its potential as a component in energy storage systems could be worthwhile .
Medicinal Chemistry
Benzofuran neolignans and nor-neolignans, found in many plants, exhibit various biological activities, including insecticidal, fungicidal, antimicrobial, and antioxidant properties. Exploring the compound’s potential in these areas could lead to novel therapeutic agents .
Oncology Research
While not directly studied for cancer treatment, benzofuran derivatives have been evaluated for their anticancer activity. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were synthesized and evaluated against human ovarian cancer cells. Investigating this compound’s effects on cancer cell lines could provide valuable insights .
Mechanism of Action
Target of Action
Benzofuran derivatives, including Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, disrupting their normal function, and leading to the observed biological effects.
Biochemical Pathways
For instance, they may interfere with pathways involved in cell growth and proliferation, contributing to their anti-tumor effects .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally considered to be good, allowing for effective delivery to their sites of action .
Result of Action
The result of the action of Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is likely related to its biological activities. For example, its anti-tumor activity could result in the inhibition of cancer cell growth . The specific molecular and cellular effects would depend on the compound’s targets and mode of action.
Future Directions
The future research directions for “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” could include further exploration of its biological activities and potential applications in medicinal chemistry . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
properties
IUPAC Name |
1-benzofuran-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11(2)10-22(19,20)13-8-17(9-13)16(18)15-7-12-5-3-4-6-14(12)21-15/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZLNXIKGVRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2767092.png)
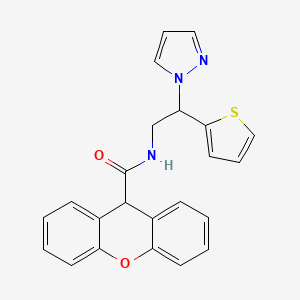
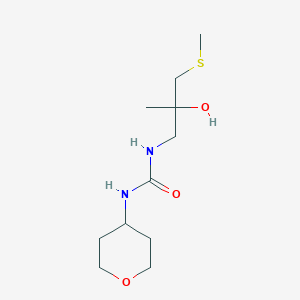
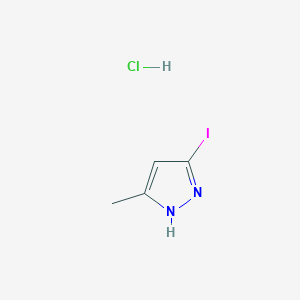
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2767100.png)
![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2767103.png)
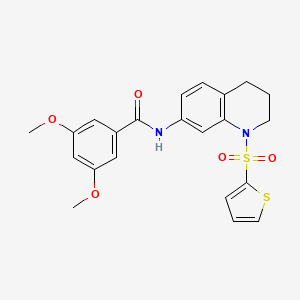
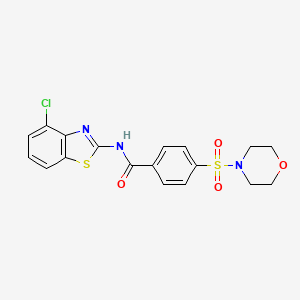

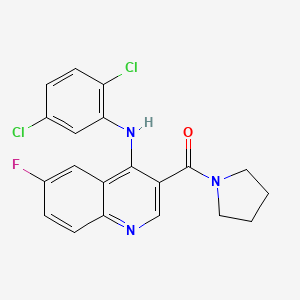
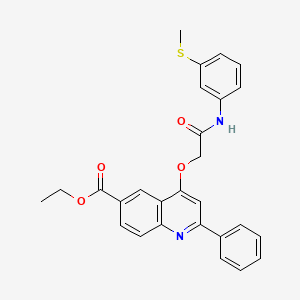
![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)